4-(o-Tolylazo)-o-tolyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Tolylazo)-o-tolyl isocyanide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of an azo group (-N=N-) and an isocyanide group (-NC) attached to a tolyl (methylphenyl) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylazo)-o-tolyl isocyanide typically involves the diazotization of o-toluidine followed by a coupling reaction with another o-toluidine molecule The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the azo compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolylazo)-o-tolyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted isocyanides or ureas.
Scientific Research Applications
4-(o-Tolylazo)-o-tolyl isocyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-(o-Tolylazo)-o-tolyl isocyanide involves its interaction with molecular targets through its azo and isocyanide groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electronic properties of the tolyl rings and the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2’-methylazobenzene
- N,N-dimethyl-4-(o-tolylazo)aniline
Uniqueness
4-(o-Tolylazo)-o-tolyl isocyanide is unique due to the presence of both azo and isocyanide groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and industrial chemists alike.
Properties
CAS No. |
3097-77-6 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-isocyano-3-methylphenyl)-(2-methylphenyl)diazene |
InChI |
InChI=1S/C15H13N3/c1-11-6-4-5-7-15(11)18-17-13-8-9-14(16-3)12(2)10-13/h4-10H,1-2H3 |
InChI Key |
VEKJVLXDRAFDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#[C-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.